molecular formula C35H41FN2O4 B10886154 9-(3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-(3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B10886154
M. Wt: 572.7 g/mol
InChI Key: PYPAFKIDEFXUPY-UHFFFAOYSA-N
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Description

9-(3-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-4-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE is a complex organic compound that features a xanthene core structure with multiple substituents, including a fluorophenyl group and a piperazine moiety

Preparation Methods

The synthesis of 9-(3-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-4-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE typically involves multiple steps, including the formation of the xanthene core and the introduction of the fluorophenyl and piperazine groups. Common synthetic routes include:

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-(3-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-4-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE involves its interaction with specific molecular targets. These interactions can include:

Comparison with Similar Compounds

When compared to similar compounds, 9-(3-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-4-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE stands out due to its unique combination of substituents and structural features. Similar compounds include:

Properties

Molecular Formula

C35H41FN2O4

Molecular Weight

572.7 g/mol

IUPAC Name

9-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C35H41FN2O4/c1-34(2)17-26(39)32-29(19-34)42-30-20-35(3,4)18-27(40)33(30)31(32)22-10-11-28(41-5)23(16-22)21-37-12-14-38(15-13-37)25-9-7-6-8-24(25)36/h6-11,16,31H,12-15,17-21H2,1-5H3

InChI Key

PYPAFKIDEFXUPY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)CN5CCN(CC5)C6=CC=CC=C6F)C(=O)C1)C

Origin of Product

United States

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